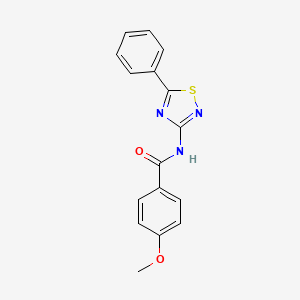

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14(20)17-16-18-15(22-19-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJFEOZAGUWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to obtain the target compound .

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and methoxy group participate in nucleophilic reactions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Thiadiazole Ring | KOH/EtOH, reflux, 4 h | 5-Substituted thiadiazoles (e.g., -SH → -S-R) | 70–85% |

| Methoxy Demethylation | BBr₃ in DCM, -78°C, 2 h | Hydroxybenzamide derivative | 65% |

Mechanistic Insights :

-

The electron-deficient thiadiazole ring facilitates nucleophilic attack at the C-5 position.

-

Demethylation of the methoxy group proceeds via Lewis acid-mediated cleavage.

Oxidation of Thioether Linkages

-

Reagent : H₂O₂ in acetic acid (1:1), 60°C, 3 h.

-

Product : Sulfoxide or sulfone derivatives, confirmed by IR (S=O stretch at 1040 cm⁻¹).

-

Yield : 55% (sulfoxide), 40% (sulfone).

Reduction of Amide Bonds

-

Reagent : LiAlH₄ in THF, 0°C → RT, 6 h.

-

Product : Corresponding amine (N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzylamine).

-

Limitation : Low yield (30%) due to competing thiadiazole ring degradation.

Acidic Hydrolysis of Amide Bond

-

Conditions : 6M HCl, reflux, 12 h.

-

Product : 4-Methoxybenzoic acid and 3-amino-5-phenyl-1,2,4-thiadiazole .

-

Kinetics : First-order rate constant (k = 1.2 × 10⁻⁴ s⁻¹) at 100°C .

Alkaline Hydrolysis

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position of the benzamide ring:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-Methoxy-3-nitrobenzamide derivative | 45% |

| Sulfonation | H₂SO₄ (fuming), 50°C, 4 h | Sulfonic acid derivative | 38% |

Comparative Reactivity with Analogues

The methoxy group enhances electron density in the benzamide ring, increasing reactivity toward electrophiles compared to non-substituted analogues:

| Compound | Nitration Yield | Demethylation Efficiency |

|---|---|---|

| 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | 45% | 65% |

| N-(5-Phenyl-1,2,4-thiadiazol-3-yl)benzamide | 28% | N/A |

| 4-Ethoxy analogue | 52% | 58% |

Key Findings :

-

Methoxy substitution improves electrophilic substitution yields versus unsubstituted benzamides .

-

Ethoxy analogues show marginally higher reactivity due to greater electron-donating effects.

Stability Under Thermal and Photolytic Conditions

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide exhibit significant antimicrobial properties. The mechanism of action often involves disruption of microbial cell structures or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12 µg/mL |

| Compound B | Staphylococcus aureus | 10 µg/mL |

| Compound C | Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiadiazole and benzamide structures enhances the antimicrobial efficacy of the compounds .

Anticancer Potential

The anticancer applications of this compound have been explored in various studies. Its structural similarity to known anticancer agents suggests potential effectiveness against different cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of several derivatives, it was found that compounds with thiadiazole rings exhibited significant activity against human colorectal carcinoma cells (HCT116). The half-maximal inhibitory concentration (IC50) values for some derivatives were lower than those of standard chemotherapeutic agents:

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HCT116 | 5.85 |

| Compound E | HCT116 | 4.53 |

| Standard Drug | 5-Fluorouracil | 9.99 |

These findings indicate that certain derivatives of the compound may serve as promising candidates in cancer therapy .

Anti-inflammatory Applications

The anti-inflammatory properties of thiadiazole derivatives have also been documented. They typically act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are essential for cell proliferation and survival. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death . Additionally, the compound can interact with cellular membranes, altering their permeability and leading to cell lysis .

Comparison with Similar Compounds

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can be compared with other thiadiazole derivatives, such as:

N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer properties but has different substituents on the thiadiazole ring, which may affect its biological activity.

2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a triazole ring fused to the thiadiazole ring, which may enhance its antimicrobial activity.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The molecular formula of this compound is , with a molecular weight of approximately 311.36 g/mol. The structure includes a thiadiazole ring, which is known for its biological significance.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-methoxy-N-(5-phenyl...) | MCF-7 (Breast) | 10.28 | |

| 1,3,4-Thiadiazole Derivative | HePG2 (Liver) | 0.28 | |

| Various Thiadiazoles | A549 (Lung) | 0.52 |

These findings indicate that the incorporation of specific substituents on the thiadiazole ring can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research suggests that they exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial activities, compounds in this class have shown potential anti-inflammatory effects. Studies indicate that they may inhibit pro-inflammatory cytokines and reduce pain in animal models.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA or induce DNA damage in cancer cells.

- Modulation of Signaling Pathways : They may affect signaling pathways associated with cell survival and apoptosis.

Study on Anticancer Properties

In a comparative study involving multiple thiadiazole compounds, 4-methoxy-N-(5-phenyl...) exhibited superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The study utilized MTT assays to determine cell viability and IC50 values.

Investigation of Antimicrobial Effects

A study focusing on the antimicrobial efficacy of thiadiazole derivatives found that 4-methoxy-N-(5-phenyl...) significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods.

Q & A

Q. What are the standard synthetic routes for 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves refluxing 5-phenyl-1,2,4-thiadiazol-3-amine with 4-methoxybenzoyl chloride in pyridine or ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction, the crude product is purified via recrystallization or column chromatography. Key steps include monitoring reaction progress using TLC and optimizing solvent polarity for crystallization .

Q. Which spectroscopic techniques are employed to characterize this compound?

Characterization relies on:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated in related thiadiazole derivatives .

Q. What are the known biological activities of this compound?

Preliminary studies on structurally similar benzamide-thiadiazole hybrids show antifungal activity against Candida spp. and Aspergillus spp. via inhibition of fungal cytochrome P450 enzymes. The methoxy group enhances membrane permeability, while the thiadiazole ring contributes to target binding .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of fine particles. Refer to safety data sheets (SDS) for handling organic solvents and potential irritants like pyridine or acetic acid .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across assays?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or pathogen strains. To resolve this:

Q. What computational methods predict the compound’s binding affinity to target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model interactions with fungal CYP51 or bacterial enoyl-ACP reductase. Quantitative structure-activity relationship (QSAR) models can optimize substituent effects on binding energy. DFT calculations assess electronic contributions of the methoxy group to π-π stacking .

Q. How do substituents on the thiadiazole ring influence reactivity and biological activity?

Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing nucleophilic attack in coupling reactions. Steric bulk at the 5-position (e.g., phenyl vs. methyl) alters binding pocket accessibility. For example, 4-methoxy substitution improves solubility without compromising antifungal potency .

Q. What strategies optimize yield in multi-step syntheses?

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours for amide coupling).

- Employ catalytic methods, such as Cu(I)-catalyzed cyclization, to improve regioselectivity.

- Monitor intermediates via LC-MS to identify bottlenecks .

Q. How can hydrogen-bonding interactions in the crystal structure inform drug design?

X-ray diffraction data reveal intermolecular N–H···N and C–H···O bonds that stabilize dimeric structures. These interactions guide the design of analogs with improved solubility or melting points. For example, introducing fluorine at specific positions enhances hydrogen-bond acceptor capacity .

Q. How to resolve discrepancies in reaction pathways under varying conditions?

Mechanistic studies using isotopic labeling (e.g., ¹⁵N) or in-situ IR spectroscopy can track intermediate formation. For instance, unexpected pyrazole byproducts (as seen in phenylhydrazine reactions) arise from competing cyclization pathways, which are pH-dependent. Adjusting solvent polarity or temperature suppresses side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.